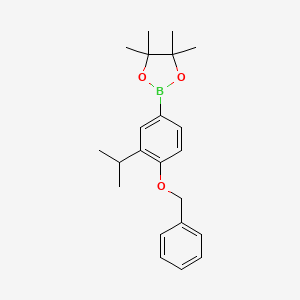
2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-isopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of the corresponding boronic acid.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions include the activation of the boronic ester group and the formation of a palladium-boron complex .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound used in the synthesis of Schiff base ligands.
2-iodo-4-tert-octylphenol: Another compound used in the preparation of benzyl-protected derivatives.
Benzimidazole derivatives: Compounds with similar applications in medicinal chemistry and drug development.
Uniqueness
2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a benzyloxy group, an isopropyl group, and a boronic ester. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C22H29BO3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxy-3-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H29BO3/c1-16(2)19-14-18(23-25-21(3,4)22(5,6)26-23)12-13-20(19)24-15-17-10-8-7-9-11-17/h7-14,16H,15H2,1-6H3 |
InChI Key |
PTOXSNUXUMLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















